8-Epitacrolimus is a chemical compound derived from tacrolimus, an important immunosuppressive drug. It is classified as a macrolide lactone, specifically an epimer of tacrolimus, and is characterized by its potential biological effects and relevance in pharmaceutical formulations. The compound is formed through the epimerization process of tacrolimus, which can occur under acidic conditions or mild alkaline environments, often catalyzed by free radicals.
8-Epitacrolimus is synthesized from tacrolimus, also known as FK-506, which is primarily used in organ transplantation to prevent rejection. The classification of 8-epitacrolimus falls under the category of l-pipecolic acid macrolide lactones. Its structural modifications compared to tacrolimus may influence its pharmacological properties and stability.
The synthesis of 8-epitacrolimus involves several methods:
The synthesis process has been characterized using various analytical techniques, including:
These methods confirm the structural integrity and purity of the synthesized compound.
The molecular structure of 8-epitacrolimus features a complex arrangement typical of macrolide compounds. The structure can be determined using single-crystal X-ray diffraction, which provides detailed information about the spatial arrangement of atoms within the molecule.
The molecular formula for 8-epitacrolimus is C₃₁H₄₉N₁₃O₁₃, with specific stereochemistry that distinguishes it from tacrolimus. The precise configuration at various chiral centers contributes to its unique properties.
8-Epitacrolimus can participate in several chemical reactions typical for macrolides:
The reactions are often monitored using chromatographic techniques to assess the stability and yield of 8-epitacrolimus during various conditions.
The mechanism of action for 8-epitacrolimus is not fully elucidated but is believed to be similar to that of tacrolimus, involving:
8-Epitacrolimus is characterized by:
The chemical stability of 8-epitacrolimus can be affected by pH levels and temperature. Studies indicate that it remains stable under neutral to slightly acidic conditions but may degrade under strong alkaline conditions or extreme temperatures.
8-Epitacrolimus holds potential applications in various scientific fields:
Tacrolimus (FK-506), a macrolide lactone isolated from Streptomyces tsukubaensis, revolutionized transplant medicine following its identification in 1987 as a potent calcineurin inhibitor with immunosuppressive properties [4]. Its structural complexity—a 23-membered macrocycle featuring a pipecolate moiety—renders it susceptible to stereochemical modifications, particularly epimerization. The discovery of 8-Epitacrolimus (CAS 129212-35-7, C~44~H~69~NO~12~) emerged from investigations into tacrolimus degradation pathways. In 2010, researchers first synthesized and characterized this C8 epimer via base-catalyzed epimerization of tacrolimus, confirming its structure through single-crystal X-ray diffraction [3]. This derivative exemplifies how subtle stereochemical alterations in macrolide lactones can generate novel compounds with significant implications for drug stability and efficacy.
Table 1: Key Identifiers of 8-Epitacrolimus
Property | Value |
---|---|
CAS Registry Number | 129212-35-7 |
Molecular Formula | C~44~H~69~NO~12~ |
IUPAC Name | (3S,4R,5S,8S,9E,12S,14S,15R,16S,18R,19R,26aS)-3-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-16-hydroxy-14,19-dimethoxy-4,10,12,18-tetramethyl-15,17-epoxy-3H-pyrido[2,1-c][1]oxa[4]azacyclotricosine-1,7,20,21(4H,23H)-tetrone |
Molecular Weight | 804.02 g/mol |
Primary Source | Epimerization of tacrolimus |
Epimerization at the C8 position of tacrolimus induces profound conformational changes due to the spatial reorientation of the ethyl substituent. This modification alters the molecule’s three-dimensional topology, as revealed by X-ray crystallography showing distinct solid-state packing compared to tacrolimus [3] [6]. The C8 stereocenter resides adjacent to the α,β-unsaturated carbonyl system—a region critical for tacrolimus’s binding to the immunophilin FKBP12. Computational models predict that 8-epitacrolimus experiences steric clashes with FKBP12, disrupting the formation of the ternary complex with calcineurin [6]. This mechanistic divergence underscores the stereospecificity of immunosuppressive activity in macrolide lactones: while tacrolimus inhibits T-cell activation via calcineurin blockade, 8-epitacrolimus lacks comparable potency due to impaired target engagement [3] [4].
The susceptibility of tacrolimus to epimerization is pH-dependent, with alkaline conditions accelerating C8 proton abstraction and inversion. This transformation exemplifies a broader phenomenon in macrolide chemistry, where epimerization can serve as a biosynthetic tool for structural diversification or an undesired degradation pathway in pharmaceutical formulations [3] [5].
As the primary degradation product of tacrolimus in solid dispersions, 8-epitacrolimus serves as a critical quality indicator in pharmaceutical development. Accelerated stability studies reveal its formation increases under thermal stress and in polyethylene glycol (PEG)-based matrices, where residual metals or alkalinity catalyze epimerization [5] [6]. Regulatory guidelines mandate strict control of this impurity (<0.5% w/w), driving innovations in formulation design:
Table 2: Stabilization Strategies Against 8-Epitacrolimus Formation
Stabilizing Agent | Mechanism | Effect on Epimerization |
---|---|---|
Tartaric acid | pH modulation (target pH 3.0–3.6) | >90% reduction |
Citric acid | Chelation of metal ions | 70–85% reduction |
Oxalic acid | Dual pH control and chelation | 80–88% reduction |
Poloxamer-PEG blends | Reduced molecular mobility in matrix | 60–75% reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7